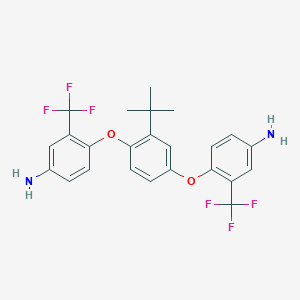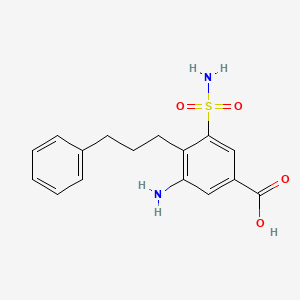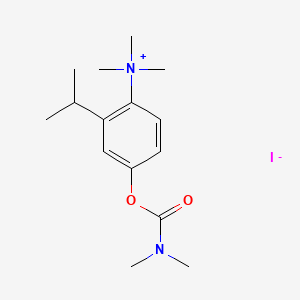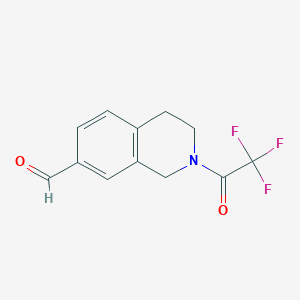
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is a chemical compound that features a trifluoroacetyl group attached to a tetrahydroisoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst such as zinc chloride or aluminum trichloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the continuous preparation method of trifluoroacetyl fluoride, a key intermediate, involves gas-phase reactions with high-activity catalysts . This approach minimizes waste and allows for the scalable production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.
Reduction: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to proteins by increasing lipophilicity and stabilizing interactions with hydrophobic pockets . This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds also contain a trifluoroacetyl group and are used in medicinal chemistry for their biological activities.
Trifluoroacetyl hydrazides:
Uniqueness
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is unique due to its tetrahydroisoquinoline core, which imparts distinct structural and electronic properties. This makes it a valuable scaffold for the development of novel compounds with diverse biological activities.
Propiedades
Número CAS |
935534-30-8 |
|---|---|
Fórmula molecular |
C12H10F3NO2 |
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-2-1-8(7-17)5-10(9)6-16/h1-2,5,7H,3-4,6H2 |
Clave InChI |
WPXQDGOIBZXVAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC(=C2)C=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


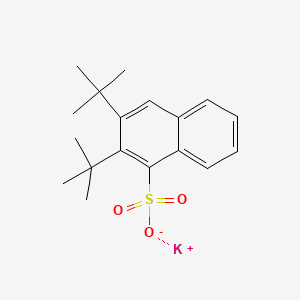
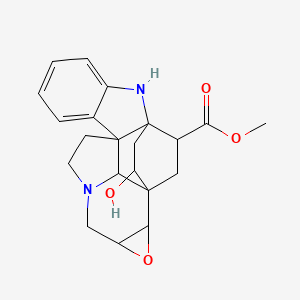
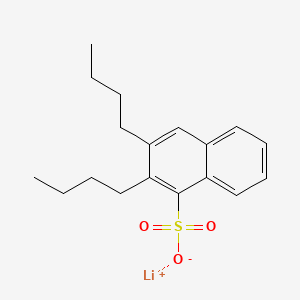
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
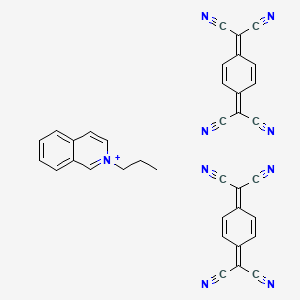

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
